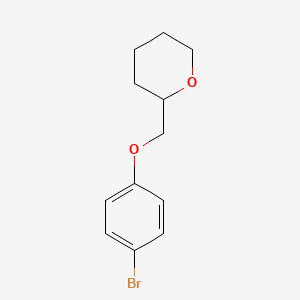

2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran is a chemical compound that belongs to the class of tetrahydropyranyl phenoxy ethers. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The presence of the bromophenoxy group suggests that this compound could be a useful intermediate in organic synthesis, as the bromine atom is a good leaving group that can facilitate further chemical transformations .

Synthesis Analysis

The synthesis of related tetrahydro-2H-pyran derivatives has been reported in the literature. For instance, a convenient synthesis route for a structurally similar compound, (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol, was developed from 4-bromo-2-(bromomethyl)-1-chlorobenzene, avoiding undesired isomers . Although not directly related to the synthesis of this compound, this study provides insights into the synthetic strategies that could be employed for such compounds.

Molecular Structure Analysis

The molecular structure of compounds in this class can be complex, with multiple stereocenters and substituents that can influence their chemical behavior. For example, the structure of a related compound, 3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, was elucidated using various spectroscopic techniques and confirmed by X-ray analysis . Such detailed structural analysis is crucial for understanding the reactivity and potential applications of these molecules.

Chemical Reactions Analysis

The chemical behavior of tetrahydropyranyl phenoxy ethers has been studied, particularly their pyrolysis kinetics. The gas-phase pyrolysis of 2-(4-bromophenoxy)tetrahydro-2H-pyran yields 3,4-dihydro-2H-pyran and the corresponding 4-substituted phenol, following a first-order rate law . The reaction proceeds via a four-membered cyclic transition state, with the rate constants being influenced by the electron-donating or withdrawing nature of substituents on the phenoxy ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of electron-withdrawing groups like bromine can affect the compound's reactivity and stability. The kinetics and mechanism of the elimination reactions of these ethers have been studied, providing valuable information on their thermal stability and reactivity under various conditions . Theoretical calculations, such as Density Functional Theory (DFT), have been used to predict thermodynamic parameters and to provide a deeper understanding of the reaction mechanisms .

Aplicaciones Científicas De Investigación

Pyrolysis Studies

Experimental and theoretical studies have been conducted on the pyrolysis kinetics of tetrahydropyranyl phenoxy ethers, including 2-((4-bromophenoxy)methyl)tetrahydro-2H-pyran. These studies, conducted in a static system under specific temperature and pressure conditions, reveal the homogeneous, unimolecular pyrolysis process that yields 3,4-dihydro-2H-pyran and 4-substituted phenol. The Arrhenius equations derived from these studies indicate the reaction's sensitivity to electron donating and withdrawing groups on the phenoxy ring, suggesting the significance of the resonance structures provided by the phenyl ring in transition state stabilization. Theoretical calculations using DFT methods complement these findings, offering insights into the reaction mechanisms and the influence of substituents on reaction rates (Álvarez-Aular et al., 2018).

Antimicrobial Applications

A study on the synthesis and antimicrobial evaluation of new pyrano derivatives, which are structurally related but do not directly involve this compound, highlights the potential of this chemical framework in generating biologically active compounds. This research provides a foundational understanding of how structural modifications within this chemical class can impact antimicrobial activity, offering a basis for further exploration into the antimicrobial applications of tetrahydropyranyl phenoxy ethers (Makawana, Patel, & Patel, 2012).

Synthetic Applications

The chemical serves as an intermediate in various synthetic routes, illustrating its utility in the construction of complex molecules. For example, research on the synthesis of heterocyclic compounds and their potential biological activities demonstrates the importance of such intermediates in facilitating the development of new therapeutic agents. These studies highlight the versatility of this compound in synthetic organic chemistry, enabling the creation of a wide range of chemical entities with potential application in pharmaceuticals and agrochemicals (Shahrisa, Tabrizi, & Ahsani, 2000).

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound is a halogenated heterocycle and is often used as a building block in organic synthesis .

Mode of Action

It’s known that this compound can be used to produce 4-bromo-phenol . It’s also used as a starting material in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .

Biochemical Pathways

As a building block in organic synthesis, it’s likely involved in various biochemical reactions depending on the specific context of its use .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which may influence its absorption and distribution in biological systems.

Result of Action

As a chemical used in organic synthesis, its effects would largely depend on the specific compounds it’s used to produce .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran. For instance, its solubility in water suggests that it may be more readily absorbed and distributed in aqueous environments . Additionally, its storage temperature is recommended to be at room temperature in a sealed, dry environment , indicating that moisture and temperature could affect its stability.

Propiedades

IUPAC Name |

2-[(4-bromophenoxy)methyl]oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c13-10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12/h4-7,12H,1-3,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNGXKCLSDSPQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622029 |

Source

|

| Record name | 2-[(4-Bromophenoxy)methyl]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

528881-31-4 |

Source

|

| Record name | 2-[(4-Bromophenoxy)methyl]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-[(ethylamino)methyl]phenol](/img/structure/B1291511.png)

![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1291528.png)